molecular formula C19H22ClN3O B2365814 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 895885-88-8

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No. B2365814
CAS RN: 895885-88-8
M. Wt: 343.86
InChI Key: ZFISYMUVOPQLPA-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide (CMPP) is a chemical compound that has been studied for its potential medicinal applications. It is a member of the piperazine family of compounds, which are used in a wide range of pharmaceuticals, and is of interest due to its unique structure and potential therapeutic effects.

Scientific Research Applications

Alternative Synthesis Routes

4-(5-Chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can be synthesized through alternative routes. One such method involves coupling 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol (Shahinshavali et al., 2021).

Radioligands in Imaging

Carboxamide derivatives, such as this compound, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These radioligands are created for specific imaging purposes in neurological research, providing insights into various brain functions and disorders (Gao et al., 2008).

Antiviral and Antimicrobial Activities

New derivatives of piperazine, such as the 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, have shown promising antiviral and antimicrobial activities. This highlights the potential of piperazine-1-carboxamide derivatives in developing new treatments for infectious diseases (Reddy et al., 2013).

Efficient Synthesis Methods

An efficient and versatile synthesis method for piperazine-2-carboxamides has been described, indicating the potential for large-scale production and application in various research areas (Rossen et al., 1997).

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-3-7-17(8-4-14)21-19(24)23-11-9-22(10-12-23)18-13-16(20)6-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFISYMUVOPQLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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